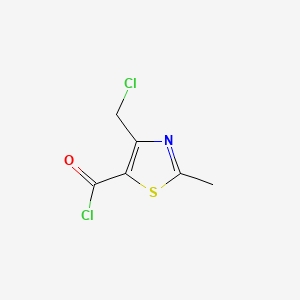![molecular formula C30H32O3 B590870 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester CAS No. 951645-46-8](/img/structure/B590870.png)
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is derived from naphthoic acid and features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester involves several steps:
Alkylation of 4-bromophenol: This step involves the alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring in an inert solvent in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol.
Coupling Reaction: The zinc derivative of 2-(1-adamantyl)-4-bromoanisole is coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst.
Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate in sodium hydroxide followed by treatment with acid and extraction of the end product.
Analyse Chemischer Reaktionen
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate cellular processes by binding to nuclear receptors or enzymes, influencing gene expression and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester can be compared with other similar compounds, such as:
Adapalene: A similar compound with a naphthoic acid core and an adamantyl group, used in dermatology for treating acne.
Tazarotene: Another retinoid with a similar structure, used for treating psoriasis and acne.
Bexarotene: A retinoid used in cancer therapy, particularly for cutaneous T-cell lymphoma.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound .
Eigenschaften
IUPAC Name |
ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O3/c1-3-33-29(31)26-7-6-22-13-23(4-5-24(22)14-26)25-8-9-28(32-2)27(15-25)30-16-19-10-20(17-30)12-21(11-19)18-30/h4-9,13-15,19-21H,3,10-12,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUSUDCIQSQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=C(C=C3)OC)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)


